3-[1-(Ethylamino)ethyl]phenol hydrobromide
CAS No.: 1170975-91-3
Cat. No.: VC3357781
Molecular Formula: C10H16BrNO
Molecular Weight: 246.14 g/mol
* For research use only. Not for human or veterinary use.
![3-[1-(Ethylamino)ethyl]phenol hydrobromide - 1170975-91-3](/images/structure/VC3357781.png)
Specification
CAS No. | 1170975-91-3 |
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Molecular Formula | C10H16BrNO |
Molecular Weight | 246.14 g/mol |
IUPAC Name | 3-[1-(ethylamino)ethyl]phenol;hydrobromide |
Standard InChI | InChI=1S/C10H15NO.BrH/c1-3-11-8(2)9-5-4-6-10(12)7-9;/h4-8,11-12H,3H2,1-2H3;1H |
Standard InChI Key | KVLACKHUCKKTFW-UHFFFAOYSA-N |
SMILES | CCNC(C)C1=CC(=CC=C1)O.Br |
Canonical SMILES | CCNC(C)C1=CC(=CC=C1)O.Br |
Introduction
Chemical Identity and Structure
3-[1-(Ethylamino)ethyl]phenol hydrobromide is a hydrobromide salt of a substituted phenol compound. The compound is characterized by the following identifiers:
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Structure: Contains a phenol ring with a substituted ethylaminoethyl group at the meta position, forming a hydrobromide salt
The compound's structure features a 3-substituted phenol ring with an ethylaminoethyl group at position 3, with the nitrogen protonated and stabilized as a hydrobromide salt. This structural configuration contributes to its solubility profile and potential reactivity.
Physical Properties
Comparative Properties
For comparison, we can examine data from the related compound 3-(1-(Dimethylamino)ethyl]phenol (CAS: 105601-04-5), which shares a similar structural backbone but with a dimethylamino group instead of an ethylamino group:
It should be noted that the hydrobromide salt formation would significantly alter some of these properties, particularly melting point, solubility, and pKa values.
Structural Relationships and Analogues
3-[1-(Ethylamino)ethyl]phenol hydrobromide belongs to a broader family of phenolic amine compounds. Notable structural relationships include:
Related Compounds
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3-(1-(Dimethylamino)ethyl]phenol (CAS: 105601-04-5): Differs by having a dimethylamino group instead of an ethylamino group
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Various rivastigmine intermediates and impurities: The structural similarity to compounds listed as "Rivastigmine Impurity" or "Rivastigmine Intermediate" suggests potential relevance to pharmaceutical synthesis
The structural similarities to rivastigmine-related compounds suggest possible applications in pharmaceutical research, particularly in the development of cholinesterase inhibitors used in the treatment of neurodegenerative disorders.
Research Gaps and Future Directions
Current knowledge about 3-[1-(Ethylamino)ethyl]phenol hydrobromide has several notable gaps that warrant further investigation:
Research Needs
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Comprehensive physical property characterization (melting point, solubility parameters, spectroscopic profiles)
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Toxicological and pharmacological evaluations
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Exploration of potential pharmaceutical applications
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Development of optimized synthetic routes
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Structure-activity relationship studies comparing various aminophenol derivatives
Further research in these areas would enhance understanding of this compound and potentially reveal valuable applications in pharmaceutical research or other fields.
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